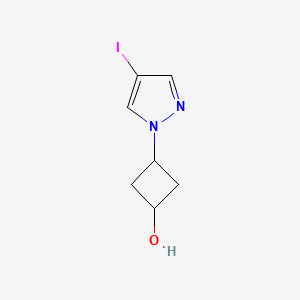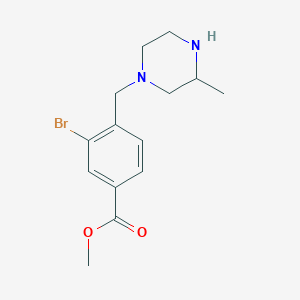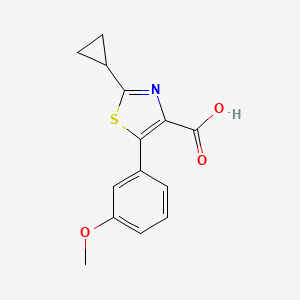
N-Ethyl-N-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-methyl-benzamide is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with both ethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methyl-benzamide can be synthesized through the direct condensation of benzoic acid and N-ethyl-N-methylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar condensation reactions but on a larger scale. The reaction mixture is typically heated and stirred for extended periods to ensure complete conversion. The product is then purified through extraction and recrystallization processes .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-Ethyl-N-methyl-benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. Its unique chemical structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. These interactions can lead to changes in cellular functions and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzamide: Similar in structure but lacks the ethyl group.
N-Ethylbenzamide: Similar but lacks the methyl group.
Benzamide: The parent compound without any alkyl substitutions
Uniqueness
N-Ethyl-N-methyl-benzamide is unique due to the presence of both ethyl and methyl groups on the amide nitrogen. This dual substitution enhances its chemical reactivity and potential biological activities compared to its simpler counterparts .
Propiedades
Número CAS |
61260-46-6 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-11(2)10(12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
YPHRECOHXALQKL-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)

![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)


![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)


